molecular formula C21H21N5OS3 B305270 N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B305270
M. Wt: 455.6 g/mol
InChI Key: OXTJJZNQGFKOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood, but it is believed to act by inhibiting various cellular processes, including DNA synthesis, protein synthesis, and cell division. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt cellular processes in these organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potential as a cytotoxic agent against cancer cells. It has also been shown to have antibacterial and antifungal properties, which may be useful in studying these organisms. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to further investigate its potential as a cytotoxic agent against cancer cells and to identify the specific types of cancer that it may be effective against. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective cancer treatments. Additionally, further research is needed to explore its potential as an antibacterial and antifungal agent and to identify the specific organisms that it may be effective against.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 2-mercaptobenzothiazole and 4-ethyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol with N-(chloroacetyl)benzylamine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where this compound has shown potential as a cytotoxic agent against cancer cells. It has also been studied for its antibacterial and antifungal properties, as well as its potential as a neuroprotective agent.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C21H21N5OS3

Molecular Weight

455.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N5OS3/c1-2-26-18(13-28-12-15-8-4-3-5-9-15)24-25-21(26)29-14-19(27)23-20-22-16-10-6-7-11-17(16)30-20/h3-11H,2,12-14H2,1H3,(H,22,23,27)

InChI Key

OXTJJZNQGFKOKU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CSCC4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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